N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
CAS No.: 612047-96-8
Cat. No.: VC16132978
Molecular Formula: C24H27N3O2
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612047-96-8 |
|---|---|
| Molecular Formula | C24H27N3O2 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
| Standard InChI | InChI=1S/C24H27N3O2/c1-17(18-11-13-19(29-2)14-12-18)25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14H,4,6,8,10,15-16H2,1-2H3,(H,26,28)/b25-17+ |
| Standard InChI Key | UUCKEWFAKCXVHO-KOEQRZSOSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)OC |
| Canonical SMILES | CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Introduction
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a synthetic organic molecule that appears to belong to the class of Schiff bases (imine derivatives) and carbazole-linked amides. These compounds are often studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Synthesis
The synthesis of this compound likely involves:
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Formation of the imine bond: A condensation reaction between a carbonyl compound (e.g., an aldehyde or ketone) and an amine.
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Introduction of the carbazole moiety: This could involve coupling reactions or modifications of pre-existing carbazole derivatives.
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Amide bond formation: Typically achieved through acylation reactions.
Further details on the exact synthetic pathway would require experimental data or references.
Material Science
Carbazole derivatives are also studied for their optoelectronic properties in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Analytical Characterization
To confirm the structure and purity of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide, the following techniques would be employed:
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NMR Spectroscopy: For determining hydrogen and carbon environments.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups such as imine (C=N), amide (C=O), and methoxy (-OCH₃).
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X-ray Crystallography: For precise three-dimensional structural elucidation.
Data Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~349 g/mol |
| Functional Groups | Methoxy, imine, amide, carbazole |
| Solubility | Likely soluble in organic solvents |
| Potential Applications | Antimicrobial, anticancer, OLEDs |
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